4-Picolylacetate
Description
4-Picolylacetate, systematically named ethyl 2-(pyridin-4-yl)acetate (CAS: 22536-63-6), is an organic compound featuring a pyridine ring substituted at the 4-position with an acetoxyethyl group. Its molecular formula is C₉H₁₁NO₂, and it is commonly utilized in synthetic organic chemistry as a building block for pharmaceuticals, agrochemicals, and coordination chemistry ligands due to its dual functional groups (ester and pyridine) . Synonyms include 4-Pyridylacetic acid ethyl ester and Ethyl pyridine-4-acetate, reflecting variations in nomenclature conventions . While direct applications of this compound are sparsely documented in the provided evidence, its structural features suggest utility in catalysis, metal-organic frameworks, and bioactive molecule synthesis.
Properties
Molecular Formula |
C8H8NO2- |
|---|---|
Molecular Weight |
150.15 g/mol |
IUPAC Name |
3-pyridin-4-ylpropanoate |
InChI |
InChI=1S/C8H9NO2/c10-8(11)2-1-7-3-5-9-6-4-7/h3-6H,1-2H2,(H,10,11)/p-1 |
InChI Key |
WSXGQYDHJZKQQB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN=CC=C1CCC(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
To contextualize 4-picolylacetate’s properties and reactivity, it is compared to structurally related pyridine derivatives and esters (Table 1).
Table 1: Structural and Functional Comparison of this compound with Analogous Compounds
| Compound Name | Molecular Formula | Substituent Position | Key Functional Groups | Notable Properties/Applications |
|---|---|---|---|---|
| This compound | C₉H₁₁NO₂ | Pyridin-4-yl | Ester, pyridine | Ligand synthesis, intermediates |
| Ethyl 2-pyridylacetate | C₉H₁₁NO₂ | Pyridin-2-yl | Ester, pyridine | Altered reactivity due to steric effects |
| Methyl 4-pyridylacetate | C₈H₉NO₂ | Pyridin-4-yl | Ester, pyridine | Smaller ester group; higher volatility |
| 4-Pyridineacetic acid | C₇H₇NO₂ | Pyridin-4-yl | Carboxylic acid | Acid-base reactivity; metal chelation |
Key Findings:
Substituent Position Effects :
- This compound (4-position pyridine) exhibits distinct electronic properties compared to its 2-pyridyl isomer (e.g., Ethyl 2-pyridylacetate). The 4-position substituent allows for linear conjugation, enhancing resonance stabilization, whereas 2-substituted analogs face steric hindrance near the nitrogen lone pair .
- 4-Pyridyl derivatives generally show higher thermal stability than 2- or 3-substituted isomers due to reduced steric strain .
Ester vs. Acid Functionality: Compared to 4-pyridineacetic acid, this compound’s ester group reduces polarity, improving solubility in organic solvents. This makes it preferable for reactions requiring non-aqueous conditions . The carboxylic acid analog (4-pyridineacetic acid) demonstrates stronger metal-binding affinity, making it suitable for coordination chemistry, whereas this compound is more reactive in nucleophilic acyl substitutions .
Ester Chain Length :
- Methyl 4-pyridylacetate (shorter alkyl chain) has a lower boiling point and higher volatility than this compound, impacting its handling in synthetic protocols .
Methodological Approaches in Comparative Studies
Comparative analyses rely on advanced analytical techniques, as outlined in the provided evidence:
- Nuclear Magnetic Resonance (NMR) : Used to differentiate substituent positions (e.g., ¹H NMR chemical shifts for pyridin-4-yl vs. pyridin-2-yl protons) .
- Mass Spectrometry (MS) : HRMS data confirm molecular formulas, distinguishing isomers like ethyl 2-pyridylacetate from this compound .
- Elemental Analysis : Validates purity and composition, critical for reproducibility in synthetic chemistry .
- Chemical Analysis Challenges: As noted in REACH guidelines, analytical methods may yield ambiguous results for complex mixtures, emphasizing the need for complementary techniques (e.g., chromatography paired with spectroscopy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
